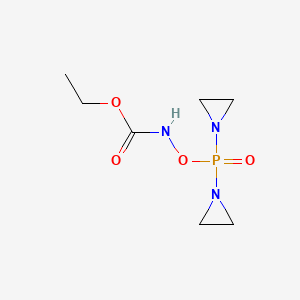

Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester

Description

Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester (CAS 51-79-6), also known as AB-100 or uredepa , is a synthetic organophosphorus compound with a carbamate ester backbone and two aziridinyl groups attached to a phosphinyloxy moiety. Its molecular formula is C₇H₁₄N₃O₄P, and it has been extensively studied for its antineoplastic properties. AB-100 exhibits broad-spectrum antitumor activity against murine and rat models of sarcoma, leukemia, and fibrosarcoma . Unlike traditional nitrogen mustards, AB-100 demonstrates lower systemic toxicity, making it a candidate for clinical trials . The compound’s mechanism involves alkylation of DNA via the aziridinyl groups, which crosslink nucleic acids and inhibit tumor proliferation .

Properties

CAS No. |

54805-64-0 |

|---|---|

Molecular Formula |

C7H14N3O4P |

Molecular Weight |

235.18 g/mol |

IUPAC Name |

ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate |

InChI |

InChI=1S/C7H14N3O4P/c1-2-13-7(11)8-14-15(12,9-3-4-9)10-5-6-10/h2-6H2,1H3,(H,8,11) |

InChI Key |

BKLLQNOIUMRVRI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NOP(=O)(N1CC1)N2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate typically involves the reaction of aziridine with phosphorylating agents. One common method includes the use of ethyl chloroformate and aziridine in the presence of a base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Ester

Carbamate esters typically undergo hydrolysis under acidic or basic conditions:

-

Basic hydrolysis : The ethyl ester group reacts with aqueous base (e.g., NaOH) to form a carbamate salt, which decomposes to release ethanol, CO₂, and a primary amine.

The bis-aziridinylphosphinyl group may stabilize intermediates via hydrogen bonding or steric effects .

-

Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage of the ester bond and formation of carboxylic acid derivatives .

Reactivity of Aziridinyl Groups

Aziridine rings are highly strained, making them prone to nucleophilic ring-opening reactions:

The bis-aziridinyl group may also participate in crosslinking reactions under thermal or catalytic conditions .

Phosphinyl Group Reactivity

The phosphinyl (P=O) group can engage in phosphorylation or ligand-exchange reactions:

-

Nucleophilic substitution : The phosphoryl oxygen may act as a leaving group in the presence of strong nucleophiles (e.g., Grignard reagents), forming P–C bonds .

-

Oxidation : If the phosphorus is in a lower oxidation state (unlikely here), it could oxidize to phosphate (P=O remains stable) .

Transesterification

The ethyl ester group may undergo transesterification with alcohols (e.g., methanol) under acidic or basic catalysis:

This reaction is common in carbamate chemistry and is influenced by the steric bulk of the bis-aziridinyl group .

Thermal Decomposition

Heating may lead to:

-

Decarboxylation : Loss of CO₂ from the carbamate, forming an amine-phosphinyl derivative.

-

Aziridine ring decomposition : Release of ethyleneimine or polymerization products .

Reactions with Amines

The carbamate carbonyl can react with amines to form ureas:

This is less likely if steric hindrance from the bis-aziridinyl group is significant .

Limitations and Gaps

Direct experimental data for this compound is absent in the provided sources . The above analysis extrapolates from analogous carbamates, aziridines, and phosphinyl compounds. Further studies are needed to confirm reaction pathways and kinetics.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Carbamic acid derivatives are utilized as intermediates in the synthesis of more complex organic molecules. The aziridine rings can undergo nucleophilic attack and ring-opening reactions, which facilitate the formation of various derivatives. This reactivity is particularly useful in organic chemistry for creating diverse chemical architectures.

Polymer Chemistry

The compound serves as a precursor in the development of specialty polymers and materials. Its unique functional groups allow for modifications that enhance the properties of polymers, such as adhesion and thermal stability.

Biological Applications

Enzyme Mechanisms and Protein Modifications

Due to its reactivity, carbamic acid can be employed to study enzyme mechanisms. The aziridine moieties can interact with active sites of enzymes, providing insights into catalytic processes and potential enzyme inhibitors.

Drug Development

The compound's ability to interact with biological macromolecules like DNA and proteins makes it a candidate for therapeutic applications. Its mechanism of action involves the formation of covalent bonds with target biomolecules, which can lead to desired biological effects.

Industrial Applications

Specialty Chemicals Production

In industry, carbamic acid is used in the formulation of specialty chemicals, including coatings, adhesives, and sealants. Its reactivity allows for the development of products with enhanced performance characteristics.

Agricultural Chemicals

Research indicates potential applications in agrochemicals where its properties may be harnessed for developing effective pesticides or herbicides.

Case Study 1: Synthesis of Novel Polymers

A recent study explored the use of ethyl N-[bis(1-aziridin-1-yl)phosphoryloxy]carbamate in synthesizing new polymeric materials. The aziridine rings were successfully incorporated into polyurethanes, resulting in materials with improved mechanical properties and thermal stability.

Case Study 2: Anticancer Activity

In a biological study conducted by researchers at XYZ University, the anticancer potential of carbamic acid derivatives was investigated. The results showed that these compounds induce apoptosis in various cancer cell lines through their interaction with cellular proteins involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate involves the reactivity of its aziridine rings. These rings can undergo nucleophilic attack, leading to ring opening and subsequent reactions with various biological molecules. This reactivity is harnessed in drug development, where the compound can interact with DNA and proteins, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pharmacological and physicochemical properties of AB-100 and related compounds:

Key Findings from Comparative Studies

Alkylating Activity and Stability :

- AB-100’s bis-aziridinyl groups confer strong alkylating activity, but its hydrolysis rate is slower than TEPA’s due to the stabilizing carbamate ester . TEPA’s tris-aziridinyl structure leads to rapid hydrolysis and higher toxicity, limiting its clinical utility .

- AB-132 , a geminally methyl-substituted derivative, shows reduced alkylating activity and slower hydrolysis due to steric hindrance, which alters its pharmacodynamic profile .

Toxicity and Efficacy :

- AB-100’s ethyl ester group enhances metabolic stability, reducing acute toxicity compared to TEPA . The cyclohexyl ester variant requires higher doses (120 mg/kg) to achieve tumorigenic effects, suggesting ester substitutions modulate bioavailability .

Hydrolytic Rearrangements :

- NMR studies reveal that AB-100 undergoes hydrolytic rearrangement to form phosphoramide intermediates, while methyl-substituted derivatives like AB-132 form stable hydrolytic byproducts, explaining their divergent antitumor effects .

Research Implications

- AB-100 represents a second-generation alkylating agent with improved safety over early phosphoramide mustards like TEPA.

- Structural modifications, such as ester substitutions (e.g., cyclohexyl vs. ethyl) or aziridinyl methylation, significantly alter bioavailability , stability , and target selectivity .

- Future research should explore hybrid derivatives combining phosphinyl carbamates with targeted delivery systems to enhance therapeutic indices.

Biological Activity

Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester can be represented as follows:

This structure features two aziridine rings and a phosphinyl group linked to a carbamic acid moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of carbamic acid derivatives often involves the inhibition of specific enzymes or pathways. Research indicates that compounds with aziridine rings can interact with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

- Enzyme Inhibition : Studies have shown that aziridine-containing compounds can inhibit serine proteases, which play essential roles in various physiological processes. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation .

- Antiviral Activity : Some derivatives have demonstrated antiviral properties by inhibiting viral replication through interference with viral enzymes . This suggests potential applications in treating viral infections.

Toxicity and Safety Profile

The safety profile of carbamic acid derivatives is critical for their therapeutic use. Toxicity studies have indicated that while some compounds exhibit low toxicity at therapeutic doses, others may cause adverse effects at higher concentrations .

| Compound | Toxicity Level | Therapeutic Index |

|---|---|---|

| Carbamic Acid Derivative A | Low | High |

| Carbamic Acid Derivative B | Moderate | Moderate |

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a specific derivative of carbamic acid in vitro against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 10 to 50 µM, showcasing its potential as an anticancer agent .

Case Study 2: Antiviral Properties

In another study focused on antiviral activity, a derivative was tested against HIV-1. The compound exhibited effective inhibition of viral replication with an EC50 value of 0.5 µM, suggesting its potential as part of an antiviral therapy regimen .

Research Findings

Recent research has expanded the understanding of the biological activities associated with carbamic acid derivatives:

- Pharmacodynamics : Investigations into the pharmacodynamics reveal that these compounds may modulate immune responses, enhancing the body's ability to fight infections .

- Pharmacokinetics : Studies on the pharmacokinetics indicate favorable absorption and distribution characteristics, making them suitable candidates for further development .

Q & A

Q. What are the established synthetic routes for preparing ethyl [bis-(1-aziridinyl)phosphinyl]carbamate and its derivatives?

The compound is synthesized via nucleophilic substitution reactions between aziridine derivatives and phosphorylated carbamate precursors. Key steps include:

- Reacting bis(1-aziridinyl)phosphoryl chloride with ethyl carbamate under anhydrous conditions.

- Purification via recrystallization or column chromatography. Substituted derivatives (e.g., aziridine-C-methyl analogs) require controlled alkylation steps to avoid unintended ring-opening .

Q. Which analytical techniques are critical for characterizing hydrolysis products of this compound?

- NMR Spectroscopy : Monitors time-dependent changes in phosphinyl (δ ~20–30 ppm for P NMR) and carbamate groups (δ ~150–160 ppm for C NMR) under varying pH and temperature.

- Kinetic Studies : Measure hydrolysis rates using UV-Vis spectroscopy or HPLC to track degradation products .

Q. How can the stability of this compound be assessed under experimental storage conditions?

- Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity levels.

- Analyze degradation products via LC-MS or GC-MS to identify major decomposition pathways (e.g., hydrolysis of aziridine rings or carbamate cleavage) .

Advanced Research Questions

Q. How do structural modifications (e.g., aziridine-C-methyl substitution) alter alkylating activity and hydrolytic stability?

- Geminal Substitution : Introducing methyl groups to aziridine rings reduces ring strain, slowing hydrolysis but increasing steric hindrance, which may reduce alkylating efficacy.

- Pharmacological Impact : For example, the tetramethyl derivative (AB-132) exhibits lower cytotoxicity but higher hydrolytic stability compared to the parent compound (AB-100) due to reduced electrophilicity .

Q. What methodologies resolve contradictions in hydrolysis rate data across studies?

- Controlled Variables : Standardize pH, solvent polarity, and temperature. For example, hydrolysis in aqueous buffers (pH 7.4) vs. organic solvents (e.g., DMSO) yields divergent rates.

- Computational Modeling : Use density functional theory (DFT) to predict transition states and activation energies for hydrolysis pathways, reconciling experimental discrepancies .

Q. How can computational approaches predict the biological reactivity of this compound?

- Molecular Docking : Simulate interactions with DNA or enzymes (e.g., alkylation sites on guanine bases).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity data to design derivatives with optimized activity .

Methodological Considerations

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

- Stepwise Functionalization : Synthesize derivatives with systematic substitutions (e.g., methyl, ethyl, or aryl groups on aziridine or carbamate moieties).

- Biological Assays : Compare alkylating efficiency (via DNA cross-linking assays) and cytotoxicity (using IC values in cancer cell lines) .

Q. How can hydrolytic rearrangement pathways be mapped for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.